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Compound of Interest

Compound Name: Tin(1V) chromate

Cat. No.: B13751816

A General Guide in the Absence of Specific Data for Tin(IV) Chromate Complexes

Disclaimer: Extensive literature searches did not yield specific Nuclear Magnetic Resonance
(NMR) studies on Tin(IV) chromate complexes. The following application notes and protocols
are therefore based on established principles and data from studies of other Tin(IV) complexes,
particularly organotin(IV) compounds. This document is intended to serve as a general guide
for researchers, scientists, and drug development professionals initiating NMR studies on
Tin(IV) complexes.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the
structural elucidation of Tin(IV) complexes in solution. It provides valuable information on the
coordination environment of the tin atom, ligand binding, and the overall molecular structure.
The key nuclei for NMR studies of Tin(IV) complexes are *H, 13C, and, most importantly, 11°Sn.

e 1H and 3C NMR spectra provide information about the organic ligands coordinated to the
Tin(1V) center. Chemical shift changes upon coordination can reveal the binding sites of the
ligand.

e 119Sn NMR is particularly informative as the chemical shift () of the 1°Sn nucleus is highly
sensitive to its coordination number and the electronic environment around the tin atom.[1]
This makes 11°Sn NMR an indispensable tool for determining the geometry of Tin(1V)
complexes in solution.
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Data Presentation: Quantitative NMR Data for Tin(lV)
Complexes

The following tables summarize typical NMR data for various classes of Tin(IV) complexes.
Note that these are representative values and the actual chemical shifts for a specific complex
will depend on the precise ligand environment, solvent, and temperature.

Table 1: Typical 12°Sn NMR Chemical Shift Ranges for Tin(IV) Complexes with Different
Coordination Numbers.

L Typical *°Sn
Coordination . . Reference
Geometry Chemical Shift
Number Compound
Range (ppm)

4 Tetrahedral +200 to -60 MeaSn (6 = 0 ppm)

5 Trigonal bipyramidal -90 to -330 Not applicable

6 Octahedral -125to -515 Not applicable
Pentagonal _ _

7 ) ) Varies Not applicable
bipyramidal

Note: The chemical shift ranges can overlap, and interpretation should be done in conjunction
with other characterization data. The 12°Sn chemical shift is referenced to tetramethyltin
(MeaSn).

Table 2: Representative *H and 3C NMR Data for Ligands in Organotin(IV) Complexes.
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Typical *H Typical **C
Ligand Type Moiety Chemical Shift Chemical Shift Notes
(Ppm) (ppm)
Protons and
carbons closer to
Alkyl (e.g., Butyl)  a-CH2 15-1.7 27 -29 )
the tin atom are
more deshielded.
[3-CH:z 12-14 26 - 28
y-CH:2 0.8-1.0 13-14
0-CHs 0.8-0.9 13-14
Coordination can
lead to downfield
Phenyl Ortho-H 75-7.8 137 -139 ) )
shifts of ligand
signals.
Meta-H 7.2-74 128 - 130
Para-H 72-7.4 128 - 130
The chemical
shift of the
carboxylate
carbon is
Carboxylate -COO0- - 170 - 180 sensitive to the
coordination
mode
(monodentate vs.
bidentate).[2]
Schiff Base -CH=N- 8.0-9.0 160 - 170 A downfield shift

of the imine
proton and
carbon upon
coordination is
indicative of

nitrogen
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coordination to

the tin center.[3]

Experimental Protocols

The following are generalized protocols for the NMR analysis of Tin(IV) complexes.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

Tin(IV) complex

Deuterated NMR solvent (e.g., CDClz, DMSO-ds, CsDs)

5 mm NMR tubes

Vortex mixer

Pipettes

Cotton wool or syringe filter

Protocol:

Weighing: Accurately weigh 5-20 mg of the Tin(IV) complex into a clean, dry vial.

« Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The
choice of solvent is critical as it can influence the coordination sphere of the tin complex.[4]

e Mixing: Vortex the sample until the complex is fully dissolved. Gentle warming may be
necessary for some complexes, but care should be taken to avoid decomposition.

« Filtering: If the solution contains any particulate matter, filter it through a small plug of cotton
wool in a Pasteur pipette or a syringe filter directly into a clean, dry NMR tube.
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e Capping: Cap the NMR tube securely. If the sample is air- or moisture-sensitive, the entire

preparation should be carried out in an inert atmosphere (e.g., in a glovebox).

NMR Data Acquisition

The following are typical parameters for acquiring *H, 13C, and 1°Sn NMR spectra. These may

need to be optimized for specific instruments and samples.

Table 3: General NMR Instrument Parameters for Tin(IV) Complexes.

Parameter 'H NMR 3C NMR 119S5n NMR
Spectrometer

300-600 MHz 75-150 MHz 111-223 MHz
Frequency

Pulse Program

Standard single pulse

Standard single pulse

with proton decoupling

Standard single pulse

with proton decoupling

Acquisition Time 2-4s 1-2s 0.5-1s

Relaxation Delay (d1) 15s 2-5s 15s

Number of Scans 8-64 1024-4096 2048-16384 or more
Spectral Width 10-15 ppm 200-250 ppm 1000-2000 ppm (or

wider)

Reference

TMS (internal)

TMS (internal)

MeaSn (external)

e 11950 NMR Considerations: The 11°Sn nucleus has a wide chemical shift range and can

exhibit broad lines. A larger spectral width may be necessary. Due to its lower natural

abundance and gyromagnetic ratio compared to H, a larger number of scans is typically

required to achieve a good signal-to-noise ratio.

Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the characterization of a newly

synthesized Tin(IV) complex using NMR spectroscopy.
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Caption: General workflow for the NMR characterization of Tin(IV) complexes.

Interpreting **°Sn NMR Data

The following decision tree provides a simplified guide for interpreting 12°Sn NMR chemical
shifts in terms of the coordination number of the Tin(IV) center.
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Obtain 11°Sn Chemical Shift (d)
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Caption: Decision tree for interpreting *°Sn NMR chemical shifts.

Applications in Drug Development

Organotin(IV) complexes have been investigated for their potential as therapeutic agents,
including anticancer and antimicrobial applications. NMR spectroscopy plays a crucial role in
these studies by:

o Confirming Structure-Activity Relationships: By accurately determining the structure of the
synthesized complexes, NMR helps in understanding how molecular geometry influences
biological activity.

» Studying Solution Behavior: NMR can be used to assess the stability of Tin(IV) complexes in
biological media and to study their interactions with biomolecules such as proteins and DNA.

The development of new Tin(IV)-based drugs relies heavily on a thorough understanding of
their chemistry, and NMR spectroscopy is a cornerstone of this characterization process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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